1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-chlorouracil
Description
The compound combines a uracil core substituted at the 5-position with chlorine, a phenylselenenyl group at the 6-position, and a 2-hydroxyethoxymethyl moiety at the 1-position. These modifications confer unique biochemical properties, including improved solubility and bioavailability compared to unmodified uracil derivatives. The phenylselenenyl group introduces redox-active selenium, which may enhance interactions with biological targets such as viral enzymes or cellular dehydrogenases .
Synthesis typically involves electrophilic addition of benzeneselenenyl chloride to halogenated uracil precursors under basic conditions, followed by substitution at the 1-position using chloromethyl or acetoxymethyl ethers. Yields range from 38% to 72%, depending on the catalytic system (e.g., SnCl4) and reaction conditions .
Properties
CAS No. |
136632-05-8 |
|---|---|
Molecular Formula |
C13H13ClN2O4Se |
Molecular Weight |
375.68 g/mol |
IUPAC Name |
5-chloro-1-(2-hydroxyethoxymethyl)-6-phenylselanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H13ClN2O4Se/c14-10-11(18)15-13(19)16(8-20-7-6-17)12(10)21-9-4-2-1-3-5-9/h1-5,17H,6-8H2,(H,15,18,19) |
InChI Key |
OZRCGWMZQRHJED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Se]C2=C(C(=O)NC(=O)N2COCCO)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination of Uracil Core
- Objective: Introduce chlorine at the 5-position of the uracil ring.
- Reagents: Thionyl chloride or phosphorus oxychloride.
- Conditions: Controlled temperature and reaction time to avoid over-chlorination or ring degradation.
- Mechanism: Electrophilic substitution on the uracil ring.
- Notes: The 5-chloro substituent stabilizes the ring electronically and enhances biological activity.
Introduction of Phenylselenenyl Group at 6-Position
- Objective: Attach the phenylselenenyl moiety selectively at the 6-position.
- Reagents: Phenylselenyl chloride (PhSeCl), a highly reactive selenium electrophile.
- Conditions: Anhydrous environment to prevent hydrolysis of PhSeCl; use of a base such as triethylamine to neutralize HCl byproducts.
- Mechanism: Nucleophilic substitution or electrophilic addition to the halogenated uracil.
- Challenges: Controlling regioselectivity due to selenium’s high reactivity; avoiding side reactions.
- Yields: Reported yields vary between 38% and 72%, depending on catalyst and conditions.
Alkylation with 2-Chloroethanol to Introduce Hydroxyethoxymethyl Group
- Objective: Alkylate the N-1 position of the uracil ring with a 2-hydroxyethoxymethyl substituent.
- Reagents: 2-Chloroethanol, potassium carbonate as base.
- Conditions: Mild heating, typically in polar aprotic solvents.
- Mechanism: Nucleophilic substitution at the N-1 nitrogen.
- Notes: The hydroxyethoxy group improves solubility and bioavailability.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Purpose | Notes | Typical Yield (%) |
|---|---|---|---|---|
| 1. Chlorination | SOCl2 or POCl3, controlled temp | 5-chloro substitution | Avoid over-chlorination | 70-85 |
| 2. Selenenylation | PhSeCl, Et3N, anhydrous | 6-phenylselenenyl group | Requires dry conditions | 38-72 |
| 3. Alkylation | 2-chloroethanol, K2CO3, mild heat | N-1 hydroxyethoxymethylation | Mild conditions to preserve groups | 65-80 |
Analytical Validation of the Product
- NMR Spectroscopy: ^1H and ^13C NMR confirm substitution patterns. For example, ^13C NMR signals at δ ~37.5 ppm (CH2Ph) and δ ~158.5 ppm (C-4) confirm phenylselenenyl and uracil ring carbons respectively.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (m/z ~401.05 for [M+H]^+), with selenium isotopic patterns validating phenylselenenyl incorporation.
- Purity Assessment: HPLC and elemental analysis ensure product purity and correct stoichiometry.
Industrial Scale Considerations
- Scale-up involves continuous flow reactors to maintain consistent reaction conditions.
- Automation and in-line monitoring optimize yield and purity.
- Cost-effectiveness is improved by recycling catalysts and solvents.
- Safety protocols are critical due to selenium compound toxicity and reactive chlorinating agents.
Summary Table of Preparation Methods
| Preparation Stage | Reagents | Conditions | Key Challenges | Yield Range (%) | Analytical Techniques |
|---|---|---|---|---|---|
| Chlorination | SOCl2 or POCl3 | Controlled temp, inert atmosphere | Over-chlorination control | 70-85 | NMR, HPLC |
| Selenenylation | PhSeCl, Et3N | Anhydrous, base present | Regioselectivity, hydrolysis prevention | 38-72 | NMR, HRMS |
| Alkylation | 2-chloroethanol, K2CO3 | Mild heating, polar solvent | Stability of hydroxy group | 65-80 | NMR, HPLC |
Research Findings on Methodological Challenges
- Selenium reagents require strict anhydrous conditions to prevent decomposition.
- The hydroxyethoxy methyl group is sensitive to acidic conditions; thus, bases like triethylamine are used to neutralize acid byproducts.
- Regioselectivity in selenenylation is critical; improper conditions lead to side products.
- Multi-step purification is necessary to isolate the target compound with high purity.
Chemical Reactions Analysis
Redox Reactivity of the Phenylselenenyl Group
The phenylselenenyl moiety (–SePh) participates in redox reactions, enabling:
-
Oxidation : Forms selenoxide intermediates under mild oxidative conditions, which can further react to generate reactive oxygen species (ROS).
-
Reduction : The Se–C bond is cleaved by reducing agents (e.g., glutathione), releasing phenylselenol (PhSeH).
Biological Implications :
-
ROS generation contributes to antiproliferative effects in cancer cells.
-
Redox cycling with cellular thiols may modulate enzymatic activity.
Nucleophilic Substitution at the 5-Chloro Position
The 5-chloro substituent undergoes substitution reactions under specific conditions:
| Reaction Type | Conditions | Products |
|---|---|---|
| Aminolysis | NH₃/MeOH, reflux | 5-Amino derivative |
| Hydrolysis | NaOH/H₂O, 60°C | 5-Hydroxyuracil |
Key Notes :
-
Electron-withdrawing effects from the uracil ring activate the C5–Cl bond for nucleophilic attack .
-
Substitution at C5 alters biological activity (e.g., antiviral → anticancer) .
Enzymatic Interactions
The compound interacts with nucleotide-metabolizing enzymes:
-
Thymidine phosphorylase inhibition : Competes with thymidine for binding, disrupting pyrimidine salvage pathways .
-
DNA incorporation : The 5-chlorouracil moiety can be erroneously incorporated into DNA during replication, leading to mutagenesis .
Mechanistic Insight :
-
The phenylselenenyl group enhances binding affinity to enzyme active sites via hydrophobic interactions.
-
Chlorine at C5 mimics thymine’s methyl group, enabling recognition by DNA polymerases .
Stability and Degradation Pathways
-
Thermal stability : Decomposes above 200°C, releasing HCl and selenium oxides.
-
Photodegradation : UV exposure cleaves the Se–C bond, forming phenylseleninic acid and uracil derivatives.
-
Hydrolytic sensitivity : The hydroxyethoxy methyl group is stable in neutral pH but hydrolyzes under strongly acidic/basic conditions .
Comparative Reactivity with Analogues
Scientific Research Applications
Chemical Properties and Mechanism of Action
- Molecular Formula : C13H13ClN2O4Se
- Functional Groups : The presence of the phenylselenenyl moiety allows the compound to participate in redox reactions, potentially generating reactive oxygen species that can induce apoptosis in cancer cells. This mechanism is crucial for its anticancer activity as it may influence pathways related to cellular proliferation and survival.
Anticancer Applications
Research indicates that 1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-chlorouracil exhibits significant anticancer effects. Key findings include:
- Inhibition of Tumor Cell Proliferation : Studies have shown that this compound can inhibit the growth of various tumor cell lines, leading to reduced proliferation rates.
- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells with minimal effects on normal cells, which is a desirable characteristic for anticancer agents.
Case Study Example :
- Breast Cancer Models : In preclinical studies involving breast cancer xenografts, treatment with the compound resulted in a tumor growth inhibition rate of up to 60% at doses of 20 mg/kg.
Antiviral and Antibacterial Properties
The compound also shows promise in antiviral and antibacterial applications:
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions tailored to optimize yield and purity. The reaction conditions must be carefully controlled to ensure successful synthesis. The potential for further modifications could lead to the development of new derivatives with improved efficacy or reduced toxicity.
Mechanism of Action
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-chlorouracil involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target viral enzymes or cellular proteins involved in DNA replication and repair.
Pathways Involved: It can interfere with the replication of viral DNA or induce apoptosis in cancer cells by disrupting key signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions are best highlighted through comparisons with analogs in the same chemical family. Below is a detailed analysis:
Structural Analogues
Biological Activity
1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-chlorouracil is a synthetic compound derived from uracil, notable for its unique chemical structure that integrates a phenylselenenyl group and a hydroxyethoxy methyl substituent. The molecular formula for this compound is C13H13ClN2O4Se. This compound is part of a class of halogenated uracil derivatives that have been investigated for their potential biological activities, particularly in the fields of oncology and antiviral therapy.
Chemical Structure and Properties
The compound's structure includes:
- Phenylselenenyl Group : This selenium-containing moiety is known for its redox properties, which may contribute to the compound's biological activity.
- Hydroxyethoxy Methyl Substituent : This functional group enhances solubility and may improve interaction with biological targets.
1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-chlorouracil exhibits its biological activity through several mechanisms:
- Nucleotide Metabolism Interaction : The compound may interact with enzymes involved in nucleotide metabolism, such as thymidine phosphorylase, influencing pathways critical for cancer cell proliferation.
- Induction of Apoptosis : Research indicates that this compound can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines, potentially through the generation of reactive oxygen species (ROS) due to its selenium content.
Biological Activity Overview
The biological activities of 1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-chlorouracil can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer | Inhibits tumor cell proliferation and induces apoptosis in cancer cells. |
| Antiviral | Potentially effective against certain viral infections by modulating nucleic acid metabolism. |
| Antibacterial | Exhibits properties that may inhibit bacterial growth through nucleoside analog mechanisms. |
Case Studies and Research Findings
Several studies have highlighted the efficacy of 1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-chlorouracil in cancer treatment:
- In Vitro Studies : A study demonstrated that this compound significantly reduced the viability of human cancer cell lines, including breast and colon cancer cells, with IC50 values indicating potent activity.
- Mechanistic Insights : Further investigations revealed that the compound's action involves the disruption of DNA synthesis pathways, leading to increased levels of oxidative stress in cancer cells, which is conducive to apoptosis.
- Comparative Analysis : When compared to other uracil derivatives such as 5-Fluorouracil and Selenouracil, 1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-chlorouracil showed enhanced biological activity due to its dual functionalization.
Comparison with Similar Compounds
The following table summarizes key features of compounds structurally similar to 1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-chlorouracil:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-chlorouracil | Contains both hydroxyethoxy group and phenylselenenyl moiety | Novel combination enhancing biological activity |
| 5-Fluorouracil | Halogenated uracil derivative used in chemotherapy | Primarily targets rapidly dividing cells |
| Selenouracil | Selenium-containing compound | Explores redox biology in cancer therapy |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-((2-hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-chlorouracil, and what methodological challenges arise during its synthesis?
- Methodological Answer : The synthesis involves multi-step nucleophilic substitution and halogenation reactions. For example, and describe analogous procedures using POCl₃ and 1,2,4-triazole to introduce halogen and selenenyl groups. Key challenges include controlling regioselectivity during selenenylation (due to selenium's reactivity) and ensuring stability of the hydroxymethyl group under acidic conditions (e.g., using triethylamine as a base to neutralize HCl byproducts) . Phenylselenenyl chloride (PhSeCl, CAS 5707-04-0) is critical for introducing the phenylselenenyl moiety, requiring anhydrous conditions to avoid hydrolysis .
Q. How can researchers confirm the structural integrity of 1-((2-hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-chlorouracil post-synthesis?
- Methodological Answer : Combine NMR (¹H, ¹³C, and DEPT) and HRMS for structural validation. provides a reference for analogous compounds: ¹³C NMR signals at δ 37.51 (CH₂Ph-C₆) and δ 158.50 (C-4) confirm substituent positions, while HRMS (e.g., m/z 401.05027 for [M + H]⁺) verifies molecular weight. For selenium-containing analogs, isotopic patterns in HRMS (due to ⁸⁰Se and ⁷⁸Se isotopes) must be analyzed to confirm incorporation .
Q. What is the rationale for selecting the 5-chloro and 6-phenylselenenyl substituents in this uracil derivative?
- Methodological Answer : The 5-chloro group enhances electron-withdrawing effects, stabilizing the uracil ring and improving binding to biological targets (e.g., viral polymerases). The 6-phenylselenenyl moiety introduces redox-active selenium, which may act as a glutathione peroxidase mimic or induce oxidative stress in pathogens. highlights similar halogen/selenium combinations for antiviral activity, suggesting synergistic effects between electronic modulation and redox reactivity .
Advanced Research Questions
Q. How can contradictory bioactivity data for 1-((2-hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-chlorouracil across studies be resolved?
- Methodological Answer :
- Step 1 : Validate purity (>95% by HPLC) and confirm structural consistency (via NMR/HRMS) across batches.
- Step 2 : Standardize assay conditions (e.g., cell lines, incubation time, selenium-specific detection methods). For example, selenium’s redox activity may interfere with colorimetric assays, requiring alternative methods like ICP-MS for quantification .
- Step 3 : Perform dose-response curves with positive controls (e.g., acyclovir for antiviral assays) to normalize inter-lab variability .
Q. What experimental strategies are recommended to study the environmental stability and degradation pathways of this compound?
- Hydrolysis Studies : Expose the compound to buffers at pH 4–9 (37°C, 24h) and analyze degradation products via LC-MS. The 2-hydroxyethoxy group may undergo acid-catalyzed cleavage.
- Photodegradation : Use UV light (254–365 nm) to simulate sunlight exposure; monitor selenium oxidation (e.g., PhSeO₂H formation via ¹H NMR).
- Biotic Degradation : Incubate with soil or microbial cultures, tracking selenium speciation (e.g., selenite/selenate) using ICP-OES .
Q. How can regioselectivity challenges during the introduction of the phenylselenenyl group be addressed?
- Methodological Answer :
- Pre-activation Strategy : Pre-form the selenenylating agent (e.g., PhSeCl with AgOTf) to enhance electrophilicity, directing substitution to the 6-position of uracil.
- Protecting Groups : Temporarily protect the 2-hydroxyethoxy group with acetyl or TBS to prevent side reactions. ’s Scheme 1 (step g) uses POCl₃ to activate the uracil ring for selenenylation .
Q. What computational methods are suitable for predicting the binding affinity of this compound to viral polymerases?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite with crystal structures of viral polymerases (e.g., HSV-1 thymidine kinase). Focus on interactions between the 5-chloro group and conserved residues (e.g., Tyr172).
- MD Simulations : Run 100-ns simulations in explicit solvent (AMBER force field) to assess stability of selenium-mediated hydrogen bonds.
- QSAR Modeling : Corporate Hammett σ values for substituents (Cl: +0.23; PhSe: +0.41) to predict electronic effects on activity .
Q. How can researchers investigate synergistic effects between this compound and existing antiviral agents?
- Methodological Answer :
- Combination Index (CI) : Use the Chou-Talalay method, testing fixed-ratio combinations (e.g., 1:1 to 1:4) in cell-based assays. Calculate CI values via CompuSyn software; CI <1 indicates synergy.
- Mechanistic Studies : Perform time-of-addition assays to determine if the compound enhances the uptake or retention of co-administered drugs (e.g., acyclovir) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
